1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol
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Overview
Description
1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol is a chemical compound with the molecular formula C12H15NOS and a molecular weight of 221.32 g/mol . This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, attached to a propanolamine moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol typically involves the reaction of 1-benzothiophene-3-carbaldehyde with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amines.
Scientific Research Applications
1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to downstream effects such as the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-[(1-Benzothiophen-2-ylmethyl)amino]propan-2-ol: This compound has a similar structure but with the benzothiophene ring attached at a different position, which may result in different chemical and biological properties.
1-[(1-Benzothiophen-3-ylmethyl)amino]butan-2-ol: This compound has an additional carbon in the alkyl chain, which can affect its reactivity and interactions with biological targets.
1-[(1-Benzothiophen-3-ylmethyl)amino]ethanol: This compound has a shorter alkyl chain, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15NOS |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C12H15NOS/c1-9(14)6-13-7-10-8-15-12-5-3-2-4-11(10)12/h2-5,8-9,13-14H,6-7H2,1H3 |
InChI Key |
YCSRNTPLESVDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CSC2=CC=CC=C21)O |
Origin of Product |
United States |
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